molecular formula C15H18N2O3 B2946356 Ethyl 4-(dimethylamino)-8-methoxyquinoline-3-carboxylate CAS No. 1018135-37-9

Ethyl 4-(dimethylamino)-8-methoxyquinoline-3-carboxylate

Cat. No.: B2946356
CAS No.: 1018135-37-9
M. Wt: 274.32
InChI Key: NODYUZRYQIMUNU-UHFFFAOYSA-N
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Description

Ethyl 4-(dimethylamino)-8-methoxyquinoline-3-carboxylate is an organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with dimethylamino and methoxy groups, as well as an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(dimethylamino)-8-methoxyquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 8-methoxyquinoline-3-carboxylic acid with dimethylamine, followed by esterification with ethanol under acidic conditions. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(dimethylamino)-8-methoxyquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce a variety of substituted quinoline derivatives.

Scientific Research Applications

Ethyl 4-(dimethylamino)-8-methoxyquinoline-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is utilized in the development of dyes, pigments, and other materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(dimethylamino)-8-methoxyquinoline-3-carboxylate involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit specific enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects. The exact molecular targets and pathways are still under investigation, with ongoing research aimed at elucidating these mechanisms.

Comparison with Similar Compounds

Ethyl 4-(dimethylamino)-8-methoxyquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:

    Chloroquine: Used as an antimalarial drug, chloroquine has a similar quinoline core but different substituents.

    Quinoline N-oxides: These compounds have an oxidized nitrogen atom in the quinoline ring, leading to different chemical and biological properties.

    8-Methoxyquinoline: This compound lacks the dimethylamino and ethyl ester groups, resulting in distinct reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities.

Properties

IUPAC Name

ethyl 4-(dimethylamino)-8-methoxyquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-5-20-15(18)11-9-16-13-10(14(11)17(2)3)7-6-8-12(13)19-4/h6-9H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NODYUZRYQIMUNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1N(C)C)C=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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